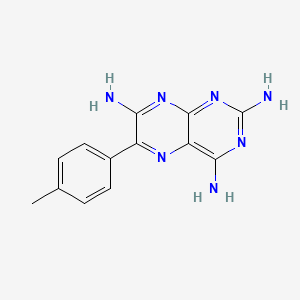
3-Phenylpropyl 2-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpropyl 2-methylpentanoate is an ester compound that has been identified as a constituent of the essential oil of Pleurospermum austriacum . This compound is known for its unique chemical structure, which includes a phenylpropyl group attached to a 2-methylpentanoate moiety. It is a minor phytoconstituent that has shown potential significance in various biological, pharmacological, and olfactory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl 2-methylpentanoate typically involves the esterification of 3-phenylpropanol with 2-methylpentanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropyl 2-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-Phenylpropanoic acid.
Reduction: 3-Phenylpropanol and 2-methylpentanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Phenylpropyl 2-methylpentanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which can then interact with cellular targets. The phenylpropyl group may interact with membrane proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylpropyl acetate
- 3-Phenylpropyl butyrate
- 3-Phenylpropyl hexanoate
Uniqueness
3-Phenylpropyl 2-methylpentanoate is unique due to its specific ester linkage and the presence of a 2-methylpentanoate moiety. This structural feature imparts distinct physicochemical properties, such as solubility and volatility, which differentiate it from other similar compounds .
Properties
CAS No. |
5448-39-5 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
3-phenylpropyl 2-methylpentanoate |
InChI |
InChI=1S/C15H22O2/c1-3-8-13(2)15(16)17-12-7-11-14-9-5-4-6-10-14/h4-6,9-10,13H,3,7-8,11-12H2,1-2H3 |
InChI Key |
CSBSOCYLNUYXTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)OCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


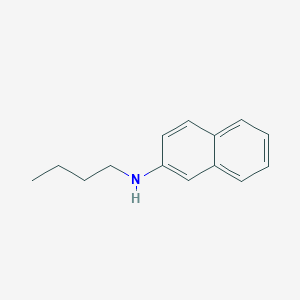


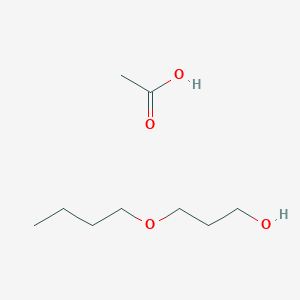
![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)

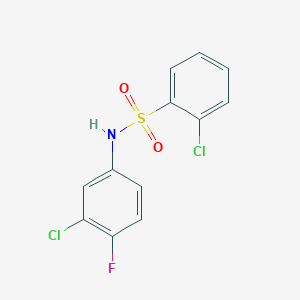
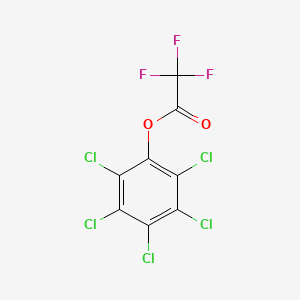
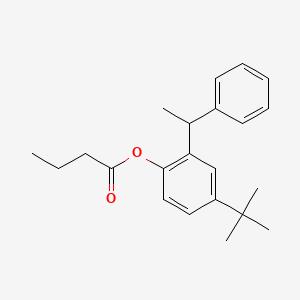
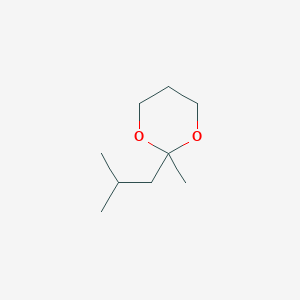
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)
![2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14737107.png)
![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)
